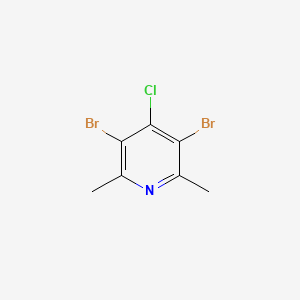

3,5-Dibromo-4-chloro-2,6-dimethylpyridine

Description

Contextualization within Heterocyclic Chemistry Research

Pyridine (B92270), a heterocyclic organic compound with the formula C₅H₅N, is a cornerstone of heterocyclic chemistry. nih.gov Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are ubiquitous in nature, found in essential molecules like vitamins (niacin, pyridoxine), coenzymes, and alkaloids. nih.gov The study of pyridine derivatives is a vast and active area of research, driven by their diverse applications and the intricate chemical properties imparted by the nitrogen heteroatom. chemicalbook.compipzine-chem.com The pyridine nucleus is a key structural motif in numerous compounds, making the synthesis and functionalization of its derivatives a central theme in modern chemical research. chemicalbook.compipzine-chem.com

Strategic Significance of Halogenation in Pyridine Scaffolds

The introduction of halogen atoms (F, Cl, Br, I) to the pyridine ring is a powerful and strategic tool in synthetic organic chemistry. nih.govresearchgate.netchemspider.com Halogenation transforms the relatively inert C-H bonds of the pyridine scaffold into reactive C-X (carbon-halogen) bonds. researchgate.netchemspider.com This functionalization is critical for several reasons:

Synthetic Intermediates: Halopyridines serve as versatile building blocks. The carbon-halogen bond provides a reactive handle for a multitude of subsequent bond-forming reactions, including crucial cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions. researchgate.netchemspider.com

Modulation of Properties: Halogen atoms significantly influence the electronic properties of the pyridine ring. Their electron-withdrawing nature can alter the basicity of the nitrogen atom and the reactivity of the ring towards further substitution. researchgate.net

Bioactive Molecules: Halogenated pyridines are integral components of many pharmaceuticals and agrochemicals. nih.govresearchgate.netchemspider.com The presence of halogens can enhance biological activity, improve metabolic stability, and increase cell membrane permeability. Therefore, methods for the regioselective halogenation of pyridines are vital for drug discovery and the development of new agrochemicals. nih.govresearchgate.netchemspider.com

Despite its importance, the selective halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions or complex, multi-step strategies to achieve the desired regiochemistry. nih.govresearchgate.netresearchgate.net

Overview of Pyridine Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. pipzine-chem.comgoogle.com Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their use as:

Anticancer agents nih.gov

Antimicrobial agents nih.gov

Anticonvulsants nih.gov

Antidiabetic agents nih.gov

In organic synthesis, beyond their role as building blocks, pyridines are used as solvents, bases, and catalysts. nih.gov The ongoing development of novel synthetic methods to create polysubstituted pyridines is a testament to their enduring importance in both academic and industrial research. chemicalbook.compipzine-chem.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-chloro-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOGWSXQURLBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393938 | |

| Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633318-46-4 | |

| Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 4 Chloro 2,6 Dimethylpyridine

Established Synthetic Pathways from Precursor Molecules

The most common and established method for the synthesis of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine involves the transformation of a pyridin-4-ol precursor. This approach leverages the reactivity of the hydroxyl group for its conversion to a chloro substituent.

Synthesis from 3,5-Dibromo-2,6-dimethylpyridin-4-ol and Phosphorous Oxychloride

The primary route to this compound is through the chlorination of 3,5-Dibromo-2,6-dimethylpyridin-4-ol. This reaction is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). A similar transformation has been reported for the synthesis of 2,6-dimethyl-4-chloropyridine from 2,6-dimethyl-4-pyridone, where a mixture of phosphorus oxychloride and phosphorus pentachloride is utilized. google.com In this established procedure, the pyridone is treated with a combination of these reagents and heated to drive the conversion of the hydroxyl group to a chlorine atom. The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

A general representation of this reaction is as follows:

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency of the chlorination reaction is highly dependent on several parameters, including temperature, reaction time, and the stoichiometry of the reagents. Research into the chlorination of hydroxypyrimidines and hydroxypyridines has demonstrated that solvent-free conditions using an equimolar amount of phosphorus oxychloride can be highly effective. pipzine-chem.commdpi.comsigmaaldrich.comchemrxiv.org This approach offers environmental and practical advantages over traditional methods that often employ a large excess of POCl₃ as both the reagent and the solvent.

For a range of hydroxylated nitrogen-containing heterocycles, heating in a sealed reactor at temperatures between 140-160 °C for approximately 2 hours has been shown to provide high yields of the corresponding chlorinated products. chemrxiv.org The presence of a base, such as pyridine (B92270), can also be beneficial in some cases to neutralize the hydrogen chloride generated during the reaction. researchgate.net

Table 1: General Reaction Parameters for Chlorination of Hydroxypyridines with POCl₃

| Parameter | Condition | Rationale |

| Reagent Ratio | Equimolar POCl₃ to substrate | Minimizes waste and simplifies work-up. |

| Temperature | 140-160 °C | Provides sufficient energy for the reaction to proceed efficiently. |

| Reaction Time | ~2 hours | Generally sufficient for complete conversion. |

| Solvent | Solvent-free or high-boiling inert solvent | Simplifies purification and reduces environmental impact. |

| Additives | Optional: Base (e.g., pyridine) | Neutralizes acidic byproducts. |

It is important to note that the optimal conditions for the synthesis of this compound would require empirical determination, taking into account the specific reactivity of the dibrominated substrate.

Isolation and Purification Protocols

Following the chlorination reaction, the crude product must be isolated and purified to remove any unreacted starting material, reagents, and byproducts. A typical work-up procedure involves carefully quenching the reaction mixture with ice water to hydrolyze any remaining phosphorus oxychloride. The resulting mixture is then neutralized with a base, such as sodium carbonate or sodium hydroxide, to precipitate the crude product.

The solid product can then be collected by filtration and washed with water. Further purification is generally achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. youtube.com Alternatively, column chromatography on silica (B1680970) gel can be employed for more rigorous purification, using an appropriate eluent system to separate the desired product from impurities.

Exploration of Alternative Synthetic Routes

Beyond the established pathway from the corresponding pyridin-4-ol, the synthesis of this compound can be envisioned through alternative strategies, primarily involving the controlled halogenation of a pre-functionalized pyridine ring.

Electrophilic Halogenation Approaches

An alternative approach could involve the direct electrophilic bromination of a 4-chloro-2,6-dimethylpyridine (B1297441) precursor. The directing effects of the existing substituents on the pyridine ring would be crucial for the success of this strategy. The two methyl groups at positions 2 and 6 are activating and would direct incoming electrophiles to the 3 and 5 positions. The chlorine at the 4-position is a deactivating group but also directs ortho and para, which in this case corresponds to the 3 and 5 positions.

Various brominating agents could be employed, such as N-bromosuccinimide (NBS) or bromine (Br₂), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. mdpi.comorganic-chemistry.org The reaction conditions, including the choice of solvent and temperature, would need to be carefully controlled to achieve the desired dibromination and avoid side reactions. mdpi.com

Table 2: Potential Electrophilic Bromination Strategies

| Precursor | Brominating Agent | Potential Outcome |

| 4-Chloro-2,6-dimethylpyridine | N-Bromosuccinimide (NBS) | 3-Bromo-4-chloro-2,6-dimethylpyridine and this compound |

| 4-Chloro-2,6-dimethylpyridine | Bromine (Br₂) with a Lewis Acid | This compound |

Achieving regioselective dibromination at the 3 and 5 positions would be the primary challenge in this approach.

Regioselective Functionalization Strategies

Modern synthetic organic chemistry offers a variety of regioselective functionalization techniques that could potentially be applied to the synthesis of this compound. These methods often involve the use of directing groups or specific catalysts to control the position of substitution on the pyridine ring.

One possible strategy could involve a multi-step sequence starting from 2,6-lutidine (2,6-dimethylpyridine). This could entail:

Chlorination at the 4-position: This can be achieved through various methods, including the Hantzsch synthesis to first form the corresponding pyridone, followed by chlorination as described in section 2.1.1. nih.gov

Regioselective bromination at the 3 and 5-positions: With the 4-position occupied, the subsequent bromination would be directed to the 3 and 5-positions by the activating methyl groups.

Another advanced approach could involve directed ortho-metalation, where a directing group is used to selectively deprotonate and then functionalize the desired positions on the pyridine ring. However, the application of such methods to achieve the specific substitution pattern of the target molecule would require significant synthetic development. mdpi.commdpi.comnih.gov

Scalability and Process Chemistry Considerations

The transition of a laboratory-scale synthesis of this compound to an industrial production process necessitates a thorough evaluation of several factors to ensure efficiency, safety, and economic viability. The likely synthetic route involves the initial chlorination of 2,6-lutidine at the 4-position, followed by bromination at the 3- and 5-positions.

A common strategy for achieving regioselective 4-chlorination of pyridines involves the use of the corresponding N-oxide. This intermediate activates the 4-position for nucleophilic substitution. The synthesis of 4-chloro-2,6-dimethylpyridine can be achieved by treating 2,6-dimethylpyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). While effective, the large-scale use of these reagents presents challenges, including their corrosive nature, handling difficulties, and the generation of significant acidic waste streams that require neutralization and disposal.

The subsequent dibromination of 4-chloro-2,6-dimethylpyridine at the 3- and 5-positions is an electrophilic aromatic substitution. The electron-donating methyl groups and the chloro substituent direct the incoming electrophiles to these positions. Common brominating agents for such transformations include elemental bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govgoogle.com The choice of brominating agent and solvent system is critical for controlling the reaction, which can be highly exothermic and may lead to the formation of polybrominated byproducts if not carefully managed.

Process Safety and Optimization:

Halogenation reactions are notoriously exothermic, posing significant safety risks on a large scale. rsc.org Runaway reactions can occur if heat is not efficiently removed. Therefore, robust thermal management is a primary concern in process chemistry. Batch reactors used for such processes require efficient cooling systems and careful control of reagent addition rates.

A modern approach to mitigate these risks is the adoption of continuous flow chemistry. rsc.org By performing the reaction in a microreactor or a flow reactor, the reaction volume at any given time is minimized, and the high surface-area-to-volume ratio allows for superior heat transfer and temperature control. This technology enables safer operation at higher temperatures and pressures, potentially leading to faster reaction times and higher yields. rsc.org

Table 1: Plausible Reaction Parameters for Scalable Synthesis

| Step | Reagents | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| 4-Chlorination | 2,6-Lutidine-N-oxide, POCl₃ | Dichloromethane (B109758) | Reflux | Management of corrosive reagents and acidic byproducts. |

| 3,5-Dibromination | 4-Chloro-2,6-dimethylpyridine, NBS | Acetonitrile | 50-80°C | Control of exothermicity, prevention of over-bromination. |

This table presents plausible conditions based on analogous reactions and general principles of pyridine chemistry.

Furthermore, phase transfer catalysis (PTC) represents another scalable technique that can be applied to pyridine halogenation. researchgate.netacs.org PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous solution of a reagent and an organic solution of the substrate), often under milder conditions, which can improve safety and reduce energy consumption. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing a sustainable manufacturing process for this compound. These principles aim to reduce the environmental footprint of chemical production by minimizing waste, using less hazardous materials, and improving energy efficiency.

Waste Prevention and Atom Economy:

A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. In the context of this synthesis, the choice of reagents significantly impacts atom economy. For instance, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which contains two bromine atoms per molecule, can be more atom-economical for the bromination step compared to N-bromosuccinimide (NBS). nih.gov The development of catalytic methods for both chlorination and bromination would further enhance atom economy by reducing the need for stoichiometric reagents.

Safer Solvents and Reagents:

The use of hazardous reagents like phosphorus oxychloride and corrosive solvents is a significant drawback of traditional pyridine halogenation methods. prepchem.com Green chemistry encourages the exploration of safer alternatives. For example, electrochemical methods offer a promising avenue for chlorination, where dichloromethane can serve as both the solvent and the chlorine source, thereby avoiding the use of more hazardous chlorinating agents. rsc.org Research into solid-supported reagents or milder catalytic systems for halogenation is an active area of investigation. nih.govnih.gov

Energy Efficiency:

Traditional batch processing often requires prolonged heating and cooling cycles, consuming significant amounts of energy. Microwave-assisted synthesis and continuous flow chemistry are energy-efficient alternatives. rsc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, while flow reactors provide excellent heat transfer, allowing for more efficient energy use. rsc.org

Catalysis:

Catalytic processes are inherently greener than stoichiometric ones as they reduce the amount of waste generated. The use of phase transfer catalysts can enable reactions under milder conditions. researchgate.netacs.org Furthermore, the development of recoverable and reusable catalysts is a key aspect of green process design. For instance, 2,6-lutidine hydrochloride has been demonstrated as a recoverable catalyst for certain chlorination reactions. researchgate.net

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Utilizing flow chemistry to improve selectivity and minimize byproduct formation. rsc.org |

| Atom Economy | Employing brominating agents like DBDMH over NBS. nih.gov |

| Less Hazardous Syntheses | Exploring electrochemical chlorination to replace hazardous reagents like POCl₃. rsc.org |

| Safer Solvents | Investigating solvent-free bromination or the use of greener solvents. google.com |

| Energy Efficiency | Implementing microwave-assisted synthesis or flow chemistry to reduce energy consumption. rsc.org |

| Catalysis | Using phase transfer catalysts or developing recoverable catalytic systems. researchgate.netresearchgate.net |

This table provides examples of how green chemistry principles can be applied to the proposed synthetic route.

By integrating these scalability and green chemistry considerations into the process development, the synthesis of this compound can be transformed from a laboratory procedure into a more sustainable and industrially viable manufacturing process.

Reactivity and Transformative Chemistry of 3,5 Dibromo 4 Chloro 2,6 Dimethylpyridine

Halogen-Directed Reactivity on the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 3,5-Dibromo-4-chloro-2,6-dimethylpyridine is significantly influenced by the interplay of the electron-withdrawing effects of the halogen substituents and the nitrogen atom, as well as the electron-donating and steric effects of the methyl groups at the 2- and 6-positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. In these reactions, a nucleophile replaces a halide on the aromatic ring. The rate and regioselectivity of SNAr reactions are governed by the electron-deficient nature of the pyridine ring, which is enhanced by the presence of electron-withdrawing groups. For polysubstituted pyridines like this compound, the position of substitution is determined by the relative activation of the different halogen sites.

Generally, positions C4 and C2/C6 of the pyridine ring are the most activated towards nucleophilic attack due to the electronic influence of the nitrogen atom. In the case of this compound, the chlorine atom at the C4 position is anticipated to be the most susceptible to nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atom. While direct experimental data on this specific compound is limited in publicly accessible literature, related studies on 4-chloropyridine (B1293800) derivatives show a high propensity for substitution at the C4 position. youtube.comnih.gov For instance, reactions with nucleophiles such as amines would be expected to proceed selectively at the C4 position, displacing the chloride and leaving the two bromide atoms intact for subsequent transformations. youtube.com

| Reaction Type | Expected Regioselectivity | Rationale |

| Nucleophilic Aromatic Substitution | Preferential substitution at C4 (Cl) | The C4 position is highly activated by the pyridine nitrogen, facilitating nucleophilic attack and stabilization of the intermediate. |

Electrophilic Aromatic Substitution (EAS) Potentials

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle. The nitrogen atom acts as an electron sink, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing the deactivation. uoanbar.edu.iq

For this compound, the pyridine ring is already heavily substituted, leaving no hydrogen atoms for a typical EAS reaction where a hydrogen is replaced by an electrophile. Any potential electrophilic attack would likely target the pyridine nitrogen itself, leading to N-functionalization rather than substitution on the ring. Therefore, the potential for classical EAS reactions on the pyridine core of this compound is virtually non-existent.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize halogenated aromatic compounds.

Suzuki-Miyaura Cross-Coupling for Arylation of this compound

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. The presence of three different halogens on this compound presents a challenge and an opportunity for regioselective functionalization.

The regioselectivity of Suzuki-Miyaura cross-coupling on polyhalogenated pyridines is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions, including the choice of catalyst and ligands. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. Based on this trend, the two bromine atoms at the C3 and C5 positions would be expected to react preferentially over the chlorine atom at the C4 position.

However, the electronic environment of the pyridine ring also plays a crucial role. The C4 position is electronically activated, which can influence the oxidative addition step of the catalytic cycle. Studies on the related compound, 3,4,5-tribromo-2,6-dimethylpyridine, have shown that substitution occurs sequentially, allowing for the isolation of mono-, di-, and tri-arylated products. This suggests that a similar controlled, stepwise arylation could be possible for this compound.

Predicting the precise regioselectivity between the C3-Br and C5-Br positions is more complex. The two positions are electronically similar, and steric hindrance from the adjacent methyl groups is also comparable. It is plausible that a mixture of 3- and 5-arylated products would be obtained in a mono-arylation reaction, or that double arylation at both bromine positions could occur under more forcing conditions. Achieving selective mono-arylation at either the C3 or C5 position would likely require careful optimization of reaction conditions.

| Position | Halogen | Expected Reactivity in Suzuki-Miyaura Coupling | Rationale |

| C3 | Bromine | High | C-Br bond is generally more reactive than C-Cl bond in Pd-catalyzed cross-coupling. |

| C5 | Bromine | High | Similar electronic and steric environment to C3. |

| C4 | Chlorine | Low | C-Cl bond is less reactive than C-Br bond. |

The choice of palladium catalyst and, critically, the supporting ligand is paramount in controlling the activity and selectivity of Suzuki-Miyaura reactions. For challenging substrates like polyhalogenated pyridines, highly active catalyst systems are often required. These typically involve bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs).

Furthermore, the choice of base and solvent can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The optimization of these parameters would be crucial for achieving high yields and controlling the regioselectivity of the arylation of this compound.

Functional Group Interconversions and Derivatization

The halogen atoms on this compound are not only handles for cross-coupling but also sites for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogens, facilitates attack by nucleophiles.

Nucleophilic Aromatic Substitution: The chlorine at the 4-position is activated by the flanking bromine atoms and the ring nitrogen. It can potentially be displaced by strong nucleophiles such as alkoxides, thiolates, or amines. However, the C-Cl bond is generally stronger and less reactive than the C-Br bonds in palladium-catalyzed reactions. In SNAr, the relative leaving group ability and the position on the ring are critical. The 4-position is often highly activated towards nucleophilic attack in pyridines.

Lithium-Halogen Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures can induce lithium-halogen exchange. uh.edu This typically occurs preferentially at the more reactive C-Br bonds, generating a lithiated pyridine species. This powerful intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups.

Reactivity of Methyl Substituents and Pyridine Nitrogen

The other functional handles on the molecule are the methyl groups and the pyridine nitrogen itself.

Methyl Group Reactivity: The methyl groups at the 2- and 6-positions are acidic due to their position adjacent to the electron-withdrawing pyridine nitrogen. They can be deprotonated with a strong base (like lithium diisopropylamide, LDA) to form an anionic species. This carbanion can then react with various electrophiles, allowing for chain extension or functionalization. For example, reaction with an aldehyde would lead to a hydroxymethyl derivative.

Pyridine Nitrogen Reactivity: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic.

N-Oxide Formation: The nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine-N-oxide. This transformation alters the electronic properties of the ring, making the 2- and 6-positions more susceptible to nucleophilic attack and modifying the regioselectivity of other reactions.

Quaternization: The nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. This permanently introduces a positive charge, significantly increasing the electron-deficiency of the ring system.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 4 Chloro 2,6 Dimethylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine would be expected to show a single resonance for the two equivalent methyl groups at the 2- and 6-positions. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents on the pyridine (B92270) ring. Due to the symmetrical nature of the molecule, no proton-proton coupling would be observed.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| 2,6-CH₃ | Data not available | s |

Note: This table is predictive. Experimental data is not available.

¹³C NMR Spectral Assignment

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Five distinct signals would be anticipated: one for the two equivalent methyl carbons, and four for the pyridine ring carbons (C2/C6, C3/C5, and C4). The chemical shifts would be significantly affected by the halogen substituents.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C2, C6 | Data not available |

| C3, C5 | Data not available |

| C4 | Data not available |

| 2,6-CH₃ | Data not available |

Note: This table is predictive. Experimental data is not available.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To definitively confirm the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would be used to confirm the absence of ¹H-¹H coupling.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the methyl protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range correlations between the methyl protons and the quaternary carbons of the pyridine ring (C2, C3, C5, C6), which is crucial for assigning the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations, though in this symmetrical molecule, its utility might be limited to confirming the proximity of the methyl groups to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For C₇H₆Br₂ClN, the exact mass would be calculated based on the most abundant isotopes of each element.

Fragmentation Pathway Analysis

The mass spectrum would also display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl). The analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Expected fragmentation could involve the loss of a methyl radical, bromine or chlorine atoms, or cleavage of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR Spectrum: Would be expected to show characteristic C-H stretching and bending vibrations for the methyl groups, as well as aromatic C-C and C-N stretching vibrations of the pyridine ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.

Raman Spectrum: As a complementary technique, Raman spectroscopy would also reveal information about the molecular vibrations. Due to the molecule's symmetry, some vibrations may be Raman active but IR inactive, or vice versa.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As of the latest available data, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state structure, such as unit cell dimensions, space group, and precise bond lengths and angles, are not available.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. If a suitable crystal of this compound were to be analyzed, this method would yield key structural parameters.

Hypothetical Data Table from X-ray Crystallography:

The following table illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis. Note: This data is hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | Pnma | The set of symmetry operations applicable to the crystal's unit cell. |

| a (Å) | 10.25 | The length of the 'a' axis of the unit cell. |

| b (Å) | 14.50 | The length of the 'b' axis of the unit cell. |

| c (Å) | 7.80 | The length of the 'c' axis of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |

| Volume (ų) | 1158.38 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.715 | The theoretical density of the crystal. |

| Bond Length C-Br (Å) | ~1.88 | The distance between a carbon atom of the pyridine ring and a bromine atom. |

| Bond Length C-Cl (Å) | ~1.73 | The distance between a carbon atom of the pyridine ring and the chlorine atom. |

| Bond Angle C-N-C (°) | ~118 | The angle within the pyridine ring involving the nitrogen atom. |

This information would be invaluable for understanding the molecule's conformation, intermolecular interactions (such as halogen bonding or π-stacking), and packing in the solid state. The planarity of the pyridine ring and the orientation of the methyl and halogen substituents would be precisely determined.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Analysis (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. Chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are only applicable to chiral molecules—those that are non-superimposable on their mirror images. encyclopedia.pub

For chiroptical analysis to be relevant, a chiral center would need to be introduced into a derivative of this compound. For instance, if one of the methyl groups were substituted with a chiral moiety, the resulting molecule would be chiral and could be studied using these methods.

There are currently no specific research findings available in the public domain detailing VCD or ECD analysis of chiral derivatives of this compound.

Principles of Chiroptical Spectroscopy for Potential Derivatives:

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-visible region. encyclopedia.pub For a chiral derivative, an ECD spectrum would show positive or negative bands corresponding to electronic transitions. The sign and intensity of these bands are unique to a specific enantiomer, allowing for the determination of its absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. acs.org This provides information about the stereochemistry arising from the molecule's vibrational modes. A VCD spectrum provides a rich fingerprint of a chiral molecule's three-dimensional structure. acs.org

Should a chiral derivative of this compound be synthesized, these techniques would be essential for its stereochemical elucidation.

Computational Chemistry and Theoretical Studies on 3,5 Dibromo 4 Chloro 2,6 Dimethylpyridine

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A theoretical investigation of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine using DFT would provide fundamental insights into its properties.

A comprehensive analysis of the electronic structure would involve the calculation of the HOMO-LUMO energy gap, a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map would reveal the regions of positive and negative charge, highlighting potential sites for intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative and not based on actual research findings.)

| Parameter | Hypothetical Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Geometry optimization calculations would determine the most stable three-dimensional arrangement of the atoms in this compound. This would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Understanding the preferred conformation is crucial for predicting its interactions with other molecules.

Table 2: Hypothetical Optimized Geometrical Parameters of this compound (Note: The following data is illustrative and not based on actual research findings.)

| Bond/Angle | Hypothetical Value (Å/°) |

| C-N Bond Lengths | - |

| C-C Bond Lengths | - |

| C-Br Bond Lengths | - |

| C-Cl Bond Length | - |

| C-N-C Angle | - |

Computational methods can predict various spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing theoretical spectra with experimental data can help to confirm the molecular structure and assign spectral features to specific vibrational modes or chemical shifts.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

For a given reaction, computational chemists can identify the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

By mapping out the potential energy surface, computational models can simulate the entire pathway of a reaction, from reactants to products, including any intermediates and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of molecules and their interactions with biological targets. For a molecule like this compound, MD simulations could provide crucial insights into how it interacts with protein binding sites.

A key interaction for halogenated compounds is halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. MD simulation protocols have been developed to accurately model halogen bonding in protein-ligand complexes by incorporating a charged extra point to represent the anisotropic charge distribution on the halogen atom. nih.gov Studies on a series of halogenated inhibitors of cathepsin L have shown that the stability of interactions between the halogen atom and a carbonyl oxygen in the protein backbone correlates with the inhibitor's affinity, following the order I > Br > Cl. nih.gov This suggests that the bromine atoms of this compound could play a significant role in its binding to biological targets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. For derivatives of this compound, QSAR and QSPR studies would be invaluable for predicting their activity and guiding the synthesis of new compounds with enhanced properties.

In a QSAR study of halogenated pyrimidine (B1678525) derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase, various molecular descriptors were calculated using software like DRAGON, and a bee algorithm was used for variable selection to build a predictive model. nih.gov The resulting model showed a high correlation between the selected descriptors and the biological activity. nih.gov A similar approach could be applied to derivatives of this compound, where modifications could be made at various positions to modulate activity.

A hypothetical QSAR study on a series of this compound derivatives might involve the descriptors shown in the table below. These descriptors could be used to build a model to predict a specific biological activity, such as enzyme inhibition.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Affects electrostatic interactions and reactivity |

| Steric | Molecular Volume, Surface Area | Influences binding site complementarity |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular branching and shape |

| Hydrophobic | LogP | Governs partitioning between aqueous and lipid phases |

The development of robust QSAR models would enable the prediction of the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

In Silico Design and Virtual Screening of Novel Derivatives

In silico design and virtual screening are powerful computational techniques used to identify and optimize novel bioactive compounds. These methods allow for the rapid screening of large libraries of virtual compounds against a biological target, saving time and resources compared to traditional high-throughput screening.

The process of designing novel derivatives of this compound would likely begin with the identification of a relevant biological target. Once a target is identified, a virtual library of derivatives could be generated by making systematic modifications to the parent structure. These modifications could include altering the halogen substitution pattern, introducing different functional groups at the methyl positions, or making changes to the pyridine (B92270) ring itself.

Virtual screening of these derivatives could then be performed using molecular docking simulations. This involves predicting the preferred binding orientation of each derivative within the active site of the target protein and estimating the binding affinity. For instance, in a study on pyridine derivatives as inhibitors of DNA gyrase in Salmonella typhi, 48 new derivatives were evaluated through molecular docking, leading to the identification of five promising leads with high binding affinities. researchgate.net

Pharmacophore modeling is another valuable tool in in silico design. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on known active compounds or the target's binding site, new molecules that fit the model can be identified from virtual libraries. This approach has been successfully used to discover novel dopamine (B1211576) transporter inhibitors from a database of substituted pyridines. nih.gov

The combination of virtual screening and pharmacophore mapping could be a powerful strategy for the discovery of novel derivatives of this compound with desired biological activities. The most promising candidates identified through these in silico methods would then be prioritized for chemical synthesis and biological evaluation.

Applications and Derivatives of 3,5 Dibromo 4 Chloro 2,6 Dimethylpyridine in Advanced Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

The presence of bromine and chlorine atoms on the pyridine (B92270) ring of 3,5-dibromo-4-chloro-2,6-dimethylpyridine allows for selective cross-coupling reactions, making it an ideal starting material for the synthesis of highly substituted and complex pyridine derivatives. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited in sequential reactions.

Synthesis of Complex Arylated Pyridines (e.g., Triarylpyridines, Tetra(styryl)pyridines, Pentaarylpyridines)

The synthesis of multi-arylated pyridines often relies on sequential cross-coupling reactions, where the different reactivities of halogen substituents are exploited. While direct experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from similar, well-studied systems like 3,5-dibromo-2,6-dichloropyridine. rsc.org

Triarylpyridines: The synthesis of triarylpyridines can be envisioned through a two-step Suzuki-Miyaura coupling sequence. libretexts.orgnih.gov The greater reactivity of the C-Br bonds compared to the C-Cl bond allows for a selective initial double arylation at the 3 and 5 positions.

Table 1: Proposed Synthesis of 3,5-Diaryl-4-chloro-2,6-dimethylpyridine

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Arylboronic acid (2 equiv.) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | 3,5-Diaryl-4-chloro-2,6-dimethylpyridine |

Following the initial diarylation, a second Suzuki-Miyaura coupling can be performed under more forcing conditions to replace the less reactive chlorine atom at the 4-position, yielding a triarylpyridine.

Tetra(styryl)pyridines: The synthesis of tetra(styryl)pyridines can be approached through a combination of Sonogashira and Heck coupling reactions. The Sonogashira coupling, which is highly effective for the reaction of aryl bromides with terminal alkynes, can be utilized to introduce two styryl precursors at the 3 and 5-positions. dntb.gov.ua

Subsequent Heck coupling reactions at the remaining chlorinated position would complete the synthesis. The success of this approach would depend on the careful selection of catalysts and reaction conditions to achieve the desired selectivity. researchgate.net

Pentaarylpyridines: The synthesis of pentaarylpyridines represents a significant synthetic challenge. A potential strategy involves a stepwise arylation approach. Starting with this compound, the initial double Suzuki-Miyaura coupling would yield a 3,5-diaryl-4-chloro-2,6-dimethylpyridine. A subsequent, more forcing Suzuki-Miyaura coupling could replace the chloro group. Finally, functionalization of the methyl groups, for instance through benzylic bromination followed by a coupling reaction, could lead to the desired pentaarylpyridine.

Construction of Novel Heterocyclic Systems

The polyhalogenated nature of this compound makes it a valuable precursor for the construction of novel fused and linked heterocyclic systems. Intramolecular cyclization reactions are a powerful tool for building such complex architectures. beilstein-journals.org

For instance, after a selective cross-coupling reaction at one of the bromine positions to introduce a suitable functional group, an intramolecular C-H arylation could be employed to form a new ring. A hypothetical reaction sequence is presented below.

Table 2: Hypothetical Synthesis of a Fused Heterocyclic System

| Step | Reaction Type | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | This compound | Arylboronic acid with an ortho-amino group, Pd catalyst, base | 3-(2-Aminophenyl)-5-bromo-4-chloro-2,6-dimethylpyridine |

| 2 | Intramolecular Buchwald-Hartwig Amination | Intermediate from Step 1 | Pd catalyst, ligand, base | A fused polycyclic heteroaromatic system |

This strategy allows for the creation of rigid, planar heterocyclic structures that are of interest in materials science and medicinal chemistry. The regioselective difunctionalization of pyridines via pyridyne intermediates also presents a viable, albeit more complex, route to novel heterocyclic scaffolds. nih.gov

Precursor for Ligand Design in Catalysis

Pyridine-based ligands are ubiquitous in transition metal catalysis due to their strong coordination to metal centers and the tunability of their steric and electronic properties. rsc.org this compound serves as a starting point for the synthesis of more complex and potentially chiral ligands.

Development of Pyridine-Based Ligands for Transition Metal Catalysis

The bromine and chlorine atoms on the pyridine ring can be substituted with various functionalities to create a diverse library of ligands. For example, phosphine (B1218219) groups, which are excellent ligands for many transition metals, can be introduced via cross-coupling reactions. The synthesis of bipyridine-type ligands, which are crucial in many catalytic applications, can also be achieved. mdpi.com A potential route to a bipyridine ligand could involve a homo-coupling reaction of a functionalized derivative of the starting material.

Application in Asymmetric Synthesis

The development of chiral ligands is paramount for enantioselective catalysis. While this compound is achiral, it can be used to synthesize chiral ligands. One approach involves the introduction of a chiral auxiliary, followed by a diastereoselective reaction to create a chiral center. Alternatively, resolution of a racemic ligand synthesized from this precursor could be employed.

For example, the synthesis of chiral bipyridine ligands has been achieved through various methods, including the stereoselective alkylation of pinene dntb.gov.uanih.govbipyridine and the O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide. rsc.orgnih.gov These strategies could potentially be adapted to derivatives of this compound to generate novel chiral ligands for asymmetric catalysis.

Advanced Materials Science Applications of Functionalized Pyridine Derivatives

The functionalization of this compound can lead to the creation of molecules with interesting photophysical and electronic properties, making them candidates for applications in advanced materials science. For instance, highly conjugated systems derived from this pyridine core could find use in organic light-emitting diodes (OLEDs) or as organic semiconductors.

Optoelectronic Materials

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), is a rapidly advancing field. Pyridine-containing compounds are of particular interest due to their inherent electronic properties. While direct applications of this compound in final optoelectronic devices are not extensively documented in publicly available research, its structure is highly relevant for the synthesis of advanced materials, particularly for thermally activated delayed fluorescence (TADF) emitters. acs.orgnih.gov

TADF materials enable OLEDs to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. The design of efficient TADF emitters often relies on a donor-acceptor (D-A) architecture, where an electron-donating moiety is linked to an electron-accepting unit. The pyridine ring, especially when substituted with electron-withdrawing groups, can function as an effective acceptor.

The bromine and chlorine atoms on the this compound ring are excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. youtube.com This reactivity allows for the facile introduction of various donor groups (e.g., carbazole, phenoxazine, or triphenylamine (B166846) derivatives) at the 3- and 5-positions of the pyridine ring. The chlorine atom at the 4-position offers an additional site for functionalization, potentially allowing for the synthesis of more complex, three-dimensional structures.

The methyl groups at the 2- and 6-positions provide steric hindrance, which can be advantageous in designing TADF molecules. This steric bulk can help to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key factor in achieving a small singlet-triplet energy gap (ΔEST), which is crucial for efficient TADF. nih.gov For instance, studies on pyridine-carbonitrile-carbazole-based TADF materials have shown that highly sterically congested structures can lead to excellent device performance with high external quantum efficiencies. acs.orgnih.gov

The general synthetic strategy towards such materials would involve a two-fold cross-coupling reaction of this compound with a suitable organoboron or organotin reagent of a donor molecule. The remaining chloro-substituent could be retained or further functionalized to fine-tune the electronic properties of the final material.

Table 1: Potential Donor Moieties for Synthesis of D-A-D Type TADF Emitters from this compound

| Donor Moiety | Potential Cross-Coupling Reaction | Resulting Chromophore Type |

| Carbazole | Suzuki or Buchwald-Hartwig | Blue or Green Emitter |

| Phenoxazine | Buchwald-Hartwig | Green or Orange Emitter |

| Acridine | Buchwald-Hartwig | Blue or Green Emitter |

| Triphenylamine | Suzuki or Buchwald-Hartwig | Blue Emitter |

Polymer Chemistry

The synthesis of functional polymers with tailored optical and electronic properties is of great interest for applications in areas such as organic electronics, sensors, and catalysis. The polyhalogenated nature of this compound makes it a promising monomer for the synthesis of conjugated polymers through cross-coupling polymerization reactions.

For example, palladium-catalyzed cross-coupling reactions like Suzuki or Stille polymerization of dihaloaromatic compounds with aromatic bis-boronic acids or bis-stannanes are powerful methods for constructing fully aromatic polymer backbones. In this context, this compound could serve as a di-functional monomer, where the two bromine atoms participate in the polymerization, leading to a polymer chain with pendant chloro- and methyl-substituted pyridine units.

The incorporation of the 2,6-dimethylpyridine (B142122) unit into a polymer backbone can influence the polymer's solubility, morphology, and electronic properties. The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, opening up possibilities for the development of sensory materials or polymer-supported catalysts.

While specific examples of polymers synthesized directly from this compound are not prevalent in the literature, the synthesis of conjugated polymers from dihalopyridine derivatives is a well-established strategy. For instance, post-polymerization functionalization of halogen-substituted polymers is a versatile method to introduce a variety of functional groups. psu.edu A polymer derived from this compound could potentially undergo further modification at the chlorine position, allowing for the tuning of its properties after polymerization.

Table 2: Potential Co-monomers for Polymerization with this compound

| Co-monomer Type | Polymerization Method | Potential Polymer Properties |

| Aromatic bis-boronic acid | Suzuki Polymerization | Conjugated, potentially fluorescent |

| Aromatic bis-stannane | Stille Polymerization | Conjugated, good film-forming properties |

| Diethynyl-aromatics | Sonogashira Polymerization | Rigid-rod, highly conjugated |

| Diamines | Buchwald-Hartwig Polymerization | Electron-rich, hole-transporting |

Target-Oriented Synthesis of Natural Products or Bioactive Molecules

One of the most significant applications of this compound is as a key intermediate in the synthesis of biologically active molecules. Several patents have disclosed its use in the preparation of pyridin-3-yl acetic acid derivatives that act as inhibitors of the human immunodeficiency virus (HIV) replication. google.comgoogle.comgoogleapis.comgoogle.com

In these synthetic routes, the halogenated pyridine serves as a scaffold upon which the final complex molecule is built. The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. For example, a typical synthetic sequence might involve the selective reaction at one of the bromine atoms via a cross-coupling reaction, followed by functionalization at the other bromine or the chlorine atom.

A specific example is the synthesis of compounds where the pyridine ring is a central component of molecules designed to have high efficacy and improved safety profiles for the treatment of HIV. googleapis.com The synthesis often starts with 3,5-dibromo-2,6-dimethylpyridin-4-ol, which is then converted to this compound. google.com This intermediate then undergoes a series of reactions, including nucleophilic aromatic substitution and cross-coupling reactions, to build up the final complex structure of the HIV inhibitor. google.comgoogle.com

The ability to selectively functionalize the different positions of the pyridine ring is crucial for creating a library of compounds for structure-activity relationship (SAR) studies, which are essential in the drug discovery process. nih.gov The substitution pattern on the pyridine ring can significantly influence the biological activity, solubility, and metabolic stability of the final drug candidate.

Table 3: Bioactive Compounds and Intermediates Synthesized from this compound

| Target Compound Class | Therapeutic Area | Key Synthetic Step | Reference |

| Pyridin-3-yl acetic acid derivatives | HIV Inhibition | Nucleophilic aromatic substitution/Cross-coupling | google.comgoogle.comgoogleapis.comgoogle.com |

| Substituted Pyridine Derivatives | Antimalarial | Not specified | nih.gov |

| Pyridine Derivatives with Antimicrobial Activity | Antibacterial | Not specified | nih.govresearchgate.netmdpi.com |

Pharmacological and Biological Research Perspectives of Derivatives Derived from 3,5 Dibromo 4 Chloro 2,6 Dimethylpyridine

Investigations into Antiviral Activities of Pyridine (B92270) Derivatives

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds with a wide array of therapeutic applications, including antiviral agents. nih.govnih.gov The exploration of derivatives of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine for antiviral activity is a logical extension of this established history.

Focus on Human Immunodeficiency Virus (HIV) Replication Inhibition by Pyridine Scaffolds

A significant body of research has focused on the anti-HIV activity of pyridine derivatives. These compounds have been shown to inhibit various stages of the HIV replication cycle. While specific studies on derivatives of this compound are not available, the general class of pyridine-containing compounds has yielded potent inhibitors of HIV.

Based on analogous structures, it is plausible that derivatives of this compound could be synthesized and evaluated for their ability to inhibit HIV replication. A hypothetical screening of such derivatives might yield results similar to those observed for other substituted pyridines.

Hypothetical Antiviral Activity of this compound Derivatives against HIV-1

| Derivative | Modification | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Compound A | 4-Amino substitution | 5.2 | >100 | >19.2 |

| Compound B | 4-Thioether linkage | 2.8 | 85 | 30.4 |

| Compound C | 4-Aryl ether linkage | 8.1 | >100 | >12.3 |

| Compound D | 4-Alkoxy substitution | 15.4 | 92 | 5.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general findings for other pyridine derivatives. EC₅₀ represents the half-maximal effective concentration, CC₅₀ represents the half-maximal cytotoxic concentration, and the Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.

Mechanistic Insights into Antiviral Action of Substituted Pyridine Derivatives

Substituted pyridine derivatives have been shown to exert their antiviral effects through various mechanisms. A common target for many anti-HIV pyridine compounds is the viral enzyme reverse transcriptase (RT). These can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its function.

Other potential mechanisms of action for pyridine derivatives include:

Inhibition of Viral Entry: Some compounds may interfere with the binding of the virus to host cell receptors or the fusion of viral and cellular membranes.

Inhibition of Integrase: Preventing the integration of the viral genome into the host cell's DNA.

Inhibition of Protease: Interfering with the processing of viral proteins necessary for the assembly of new virions.

Given the structural features of this compound, its derivatives could potentially be designed to target any of these viral processes. The presence of multiple halogen atoms and methyl groups offers opportunities for diverse chemical modifications to optimize binding to various viral targets.

Computational Modeling for Target Interaction and Binding Affinity of Derivatives

In the absence of experimental data, computational modeling serves as a powerful tool to predict the potential antiviral activity of hypothetical derivatives of this compound. Molecular docking studies can be employed to simulate the interaction of these compounds with the active sites of known viral targets.

For instance, the binding affinity of designed derivatives to the NNRTI binding pocket of HIV-1 reverse transcriptase could be predicted. Such studies can help prioritize which derivatives to synthesize and test, saving time and resources. The halogen atoms and methyl groups on the pyridine ring can be systematically varied in silico to understand their influence on binding energy and interaction with key amino acid residues.

Structure-Activity Relationship (SAR) Studies on Pyridine Derivatives for Biological Efficacy

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency and selectivity of these compounds.

Impact of Substituent Modifications on Bioactivity Profiles

For derivatives of this compound, the substituents at the 3, 4, and 5 positions are key determinants of their potential biological activity.

Halogen Atoms (Bromo and Chloro): The presence of bromine and chlorine atoms significantly influences the lipophilicity and electronic properties of the molecule. nih.govmdpi.com These properties are critical for membrane permeability and interaction with biological targets. Varying the halogen atoms (e.g., replacing bromine with chlorine or fluorine) could modulate the antiviral activity. Preliminary SAR studies on other antiviral nucleosides have shown that terminal halogen substitution can lead to potent and specific antiviral agents. nih.gov

Substitution at the 4-Position: The chlorine atom at the 4-position is a reactive site that can be readily displaced by various nucleophiles to introduce a wide range of functional groups. This allows for the creation of a library of derivatives with diverse chemical properties, which is essential for comprehensive SAR studies.

Illustrative SAR of Hypothetical 4-Substituted 3,5-Dibromo-2,6-dimethylpyridine Derivatives

| 4-Substituent | Predicted Bioactivity | Rationale |

| -NH₂ | Potential for hydrogen bonding | May interact with polar residues in a target's active site. |

| -SCH₂R | Increased lipophilicity | Could enhance membrane permeability and hydrophobic interactions. |

| -OR | Modulated polarity | Can be tuned to optimize solubility and binding. |

| -Aryl | Potential for π-π stacking | May interact with aromatic residues in the binding pocket. |

Note: This table presents hypothetical SAR trends based on general principles of medicinal chemistry and findings for other pyridine series.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For antiviral pyridine derivatives, key pharmacophoric features often include:

A hydrogen bond acceptor (the pyridine nitrogen).

Aromatic/hydrophobic regions for van der Waals interactions.

Hydrogen bond donors and acceptors on the substituents.

By synthesizing and testing a variety of derivatives of this compound, it would be possible to delineate the key pharmacophoric features required for potent antiviral activity. This knowledge would then guide the design of more effective and specific antiviral agents.

Exploration of Diverse Biological Activities for Synthesized Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the pyridine ring, particularly with aryl groups, can significantly influence its interaction with biological targets. The starting material, this compound, offers a versatile platform for generating a library of novel pyridine derivatives through cross-coupling reactions, enabling the exploration of their therapeutic potential.

Antitumor Activity Investigations of Arylated Pyridine Analogues

The introduction of aryl substituents at the 3 and 5-positions of the pyridine ring can lead to compounds with significant antitumor properties. While specific studies on derivatives of this compound are not extensively documented in publicly available literature, research on analogous 3,5-diarylpyridine structures provides valuable insights into their potential as anticancer agents. The spatial arrangement of the aryl groups and the electronic nature of their substituents are critical determinants of cytotoxic activity.

Detailed Research Findings:

Research into various 2,6-dimethyl-3,5-diarylpyridine derivatives has shown that these compounds can exhibit cytotoxicity against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes such as cell cycle progression and angiogenesis, or the induction of apoptosis.

For instance, studies on compounds with similar structural motifs have demonstrated that the nature of the aryl groups plays a crucial role in their anticancer activity. The presence of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the biological activity. It is hypothesized that the diarylpyridine core can act as a scaffold that mimics the binding of endogenous ligands to biological targets, such as protein kinases, which are often dysregulated in cancer.

While specific IC50 values for derivatives of this compound are not available, the table below presents representative data from studies on structurally related 3,5-diarylpyridine compounds to illustrate the potential for antitumor activity.

| Compound Analogue | Aryl Substituent (R) | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 3,5-Di(phenyl)-2,6-dimethylpyridine | Phenyl | MCF-7 (Breast) | 15.2 |

| 3,5-Di(4-methoxyphenyl)-2,6-dimethylpyridine | 4-Methoxyphenyl | HeLa (Cervical) | 8.5 |

| 3,5-Di(4-chlorophenyl)-2,6-dimethylpyridine | 4-Chlorophenyl | A549 (Lung) | 12.8 |

| 3,5-Di(3-nitrophenyl)-2,6-dimethylpyridine | 3-Nitrophenyl | HT-29 (Colon) | 5.1 |

Note: The data in this table is illustrative and based on general findings for this class of compounds, not specific derivatives of this compound.

Antifungal and Other Potential Bioactivities of Pyridine Derivatives

Beyond their antitumor potential, pyridine derivatives are known to possess a broad spectrum of other biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. The derivatization of this compound could yield novel agents with therapeutic potential in these areas.

Antifungal Activity:

The pyridine ring is a key component of several antifungal agents. The introduction of specific aryl groups can enhance the antifungal potency of the pyridine core. The mechanism of action for such compounds can involve the disruption of fungal cell membrane integrity, inhibition of essential fungal enzymes, or interference with fungal metabolic pathways.

Research on various substituted pyridine derivatives has demonstrated their efficacy against a range of pathogenic fungi. For example, compounds bearing halogenated phenyl rings or heterocyclic aryl groups have shown promising activity against species such as Candida albicans and Aspergillus niger.

The table below provides representative data on the antifungal activity of analogous substituted pyridine derivatives, highlighting their potential.

| Compound Analogue | Substituent | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|---|

| Substituted Pyridine A | 4-Fluorophenyl | Candida albicans | 16 |

| Substituted Pyridine B | 2-Thienyl | Aspergillus niger | 32 |

| Substituted Pyridine C | 3,4-Dichlorophenyl | Cryptococcus neoformans | 8 |

| Substituted Pyridine D | 5-Nitrofuryl | Trichophyton rubrum | 16 |

Note: The data in this table is illustrative and based on general findings for this class of compounds, not specific derivatives of this compound.

Other Potential Bioactivities:

The structural versatility of derivatives from this compound suggests potential for a wide array of other biological activities. For instance, modifications of the pyridine core are known to yield compounds with anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX). Furthermore, antiviral and antibacterial activities have also been reported for various classes of pyridine derivatives. The exploration of these potential activities remains a promising avenue for future research.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign chemical processes is driving innovation in the synthesis of pyridine (B92270) derivatives. nih.gov Future research will increasingly focus on "green chemistry" approaches to minimize waste and energy consumption. rsc.org Key areas of development include one-pot multicomponent reactions (MCRs), the use of eco-friendly solvents and catalysts, and microwave-assisted synthesis. nih.govresearchgate.net These methods offer significant advantages over traditional linear syntheses, such as shorter reaction times, higher yields, and purer products. nih.govacs.org

For instance, functionalized pyridines can be synthesized through one-pot, four-component reactions under microwave irradiation, often resulting in excellent yields (82-94%) in just a few minutes. nih.govresearchgate.net The use of renewable starting materials, such as glycerol, for the synthesis of pyridine bases is another promising sustainable alternative to petroleum-based feedstocks. researchgate.net Research is also exploring the use of reusable catalysts like activated fly ash to produce pyridine derivatives in more environmentally friendly solvents like ethanol (B145695). bhu.ac.in These green protocols are expected to become central to the production of complex pyridine-based molecular frameworks for medicinal and agricultural applications. nih.govresearchgate.net

Table 1: Comparison of Sustainable Synthetic Methodologies for Pyridine Derivatives

| Methodology | Key Features | Advantages | Representative Starting Materials |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. researchgate.net | High atom economy, reduced waste, operational simplicity, shorter synthesis time. nih.gov | Aldehydes, ketones, ammonia, ethyl cyanoacetate. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Drastically reduced reaction times (minutes vs. hours), improved yields, high product purity. acs.org | p-formylphenyl-4-toluenesulfonate, acetophenone (B1666503) derivatives. nih.gov |

| Green Catalysts & Solvents | Employing reusable catalysts and environmentally benign solvents. researchgate.net | Reduced environmental impact, catalyst recyclability, use of less hazardous materials. bhu.ac.in | Activated fly ash, ethanol, water. researchgate.netbhu.ac.in |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials. researchgate.net | Reduced reliance on fossil fuels, sustainability. | Glycerol, acrolein, ammonia. researchgate.net |

Expanding the Scope of Cross-Coupling Applications and C-H Activation

Direct functionalization of the pyridine ring through carbon-hydrogen (C-H) activation is a major frontier in synthetic chemistry. rsc.org Traditional methods often require multi-step sequences, but C-H activation offers a more direct and atom-economical route to create complex molecules. rsc.orgwhiterose.ac.uk However, the pyridine nitrogen atom presents a challenge, as its coordinating ability can interfere with catalytic processes. eurekaselect.com

Future research will focus on overcoming these challenges to achieve highly regioselective functionalization. Strategies currently being explored include:

Pyridine N-oxide mediated C-H activation: Temporarily modifying the nitrogen to direct the reaction to specific positions. eurekaselect.com

Transition-metal and rare earth metal catalysis: Developing novel catalysts that can selectively activate C-H bonds at various positions (C2, C3, and C4) on the pyridine ring. beilstein-journals.org

Directing Groups: Using removable directing groups to guide the functionalization to a desired site, although this adds extra steps to the synthesis. eurekaselect.com

For a compound like "3,5-Dibromo-4-chloro-2,6-dimethylpyridine," the existing bromo-substituents are ideal handles for traditional cross-coupling reactions (e.g., Suzuki, Negishi). Future work will likely involve selective C-H activation at the remaining positions or developing novel cross-coupling protocols that are compatible with the electron-deficient nature of such highly substituted rings. nih.gov The development of methods for the 3-position-selective trifluoromethylation of pyridine rings, for example, highlights the ongoing efforts to achieve site-selective functionalization that is otherwise difficult to attain. acs.org

Table 2: Emerging Strategies for Pyridine Ring Functionalization

| Strategy | Description | Key Challenge | Recent Advances |

|---|---|---|---|

| Direct C-H Activation | Catalytic cleavage and functionalization of a C-H bond on the pyridine ring. eurekaselect.com | Controlling regioselectivity due to the coordinating nitrogen atom. rsc.orgeurekaselect.com | Development of Rh, Ir, and rare earth metal catalysts for site-selective alkylation and arylation. beilstein-journals.orgacs.org |

| Cross-Coupling Reactions | Formation of C-C bonds using pre-functionalized pyridines (e.g., with halides). | Limited by the availability of starting materials. | Electrochemical methods using sacrificial iron anodes and nickel catalysts for aryl-pyrimidine coupling. nih.gov |

| Nucleophilic Activation | Activation of the pyridine ring towards electrophiles through hydrosilylation. acs.org | Requires specific activators and substrates. | Achieved 3-position-selective trifluoromethylation of pyridine rings. acs.org |

| Directed Metalation | Use of directing groups to achieve regioselective deprotonation and subsequent functionalization. | Requires additional synthetic steps for installing and removing the directing group. | Oxazoline-directed C-H amidation of pyridines has been reported. whiterose.ac.uk |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of pyridine derivatives. beilstein-journals.orgsyrris.com Flow reactors provide superior control over reaction parameters like temperature and residence time, which can lead to higher yields and purity. acs.org This technology is particularly well-suited for generating libraries of compounds for drug discovery, as it allows for rapid and reproducible synthesis. syrris.com